Technical Monograph: Structural Dynamics and Synthetic Pathways of 2-Ethoxybutanamide
Technical Monograph: Structural Dynamics and Synthetic Pathways of 2-Ethoxybutanamide
CAS Registry Number: 854425-72-2 Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol
Executive Summary
2-Ethoxybutanamide is a specialized organic building block primarily utilized in the synthesis of pharmaceutical intermediates, particularly in the development of anticonvulsants and racetam-class neuroprotective agents. Structurally, it consists of a butanamide backbone with an ethoxy ether linkage at the alpha (C2) position. This alpha-alkoxy amide motif serves as a critical bioisostere for alpha-hydroxy amides, offering improved lipophilicity and metabolic stability against amidases.
This guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and spectroscopic characteristics, designed for researchers in medicinal chemistry and process development.
Structural Characterization & Stereochemistry
Molecular Architecture
The core structure of 2-ethoxybutanamide features a four-carbon aliphatic chain terminated by a primary amide group. The defining feature is the ether oxygen at the C2 position, which introduces significant electronic effects on the adjacent carbonyl group.
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Chirality: The C2 carbon is a stereogenic center, bonded to four distinct groups: an ethyl group (-CH₂CH₃), an ethoxy group (-OCH₂CH₃), an amide group (-CONH₂), and a hydrogen atom. Consequently, CAS 854425-72-2 may refer to the racemic mixture, while specific enantiomers ((R)- or (S)-) would carry distinct registry numbers.
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Electronic Effects: The inductive withdrawal of the alpha-ethoxy group increases the electrophilicity of the carbonyl carbon compared to a simple aliphatic amide, potentially influencing its reactivity in hydrolysis or reduction reactions.
Physicochemical Profile (Predicted & Experimental)
Experimental physical data for this specific CAS is limited in public registries. The following values are derived from structure-activity relationship (SAR) models and analogous compounds (e.g., 2-methoxybutanamide).
| Property | Value / Description | Source/Basis |
| Molecular Weight | 131.17 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Analogous amides (e.g., 2-ethoxybenzamide is solid, but aliphatic chains lower MP) |
| LogP (Octanol/Water) | ~0.45 | Predicted (XLogP3) |
| TPSA | 43.1 Ų | Polar Surface Area (Amide + Ether) |
| Solubility | Soluble in MeOH, DCM, DMSO; Mod.[1][2] Soluble in Water | Amphiphilic nature |
| pKa (Amide NH) | ~15-16 | Standard primary amide range |
Synthetic Methodologies
Strategic Analysis: The "Ether-First" Approach
A common pitfall in synthesizing alpha-alkoxy amides is attempting to alkylate the hydroxy-amide directly (e.g., ethylating 2-hydroxybutanamide). This often leads to competing N-alkylation due to the nucleophilicity of the amide nitrogen.
Field-Proven Insight: To ensure high regioselectivity and purity, the ether linkage should be established before the amide formation. The optimal route proceeds through the alpha-bromo acid, followed by nucleophilic substitution, and finally amidation.
Protocol A: The Displacement-Amidation Route (Recommended)
This pathway minimizes side reactions and allows for easier purification of intermediates.
Step 1: Synthesis of 2-Ethoxybutanoic Acid
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Precursor: 2-Bromobutanoic acid.
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Reagents: Sodium ethoxide (NaOEt) in Ethanol (EtOH).
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Mechanism: S_N2 Nucleophilic Substitution.
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Protocol:
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Dissolve 2-bromobutanoic acid (1.0 eq) in absolute ethanol.
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Slowly add NaOEt (2.2 eq) at 0°C to deprotonate the carboxylic acid first, then facilitate the displacement of the bromide. Note: Using <2 eq results in incomplete conversion.
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Reflux for 4–6 hours. Monitor by TLC (disappearance of bromo-acid).
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Acidify with 1M HCl to pH 2 and extract with Dichloromethane (DCM).
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Concentrate to yield crude 2-ethoxybutanoic acid.
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Step 2: Activation and Amidation
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Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Aqueous Ammonia (NH₄OH).
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Protocol:
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Dissolve 2-ethoxybutanoic acid in dry DCM.
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Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours to form 2-ethoxybutanoyl chloride .
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Remove excess SOCl₂ under vacuum.
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Dissolve the acyl chloride residue in dry DCM and cool to 0°C.
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Bubble anhydrous NH₃ gas or add concentrated NH₄OH dropwise. Critical: Maintain low temperature to prevent hydrolysis back to the acid.
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Wash organic layer with brine, dry over MgSO₄, and recrystallize (if solid) or distill (if oil).
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Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway prioritizing regioselectivity via the "Ether-First" strategy.
Spectroscopic Characterization (Predicted)
For verification of the synthesized product, the following NMR signals are diagnostic.
¹H-NMR (CDCl₃, 400 MHz)
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δ 6.5–5.5 ppm (Broad s, 2H): Amide NH₂ protons. (Chemical shift varies with concentration and solvent H-bonding).
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δ 3.85 ppm (dd, 1H): The chiral proton at C2 (alpha-position). Deshielded by both the amide carbonyl and the ether oxygen.
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δ 3.55 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).
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δ 1.80 ppm (m, 2H): Methylene protons of the butanamide chain (C3).
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δ 1.25 ppm (t, 3H): Methyl protons of the ethoxy group.
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δ 0.95 ppm (t, 3H): Terminal methyl protons of the butanamide chain (C4).
IR Spectroscopy[4]
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3350–3180 cm⁻¹: N-H stretching (Primary amide doublet).
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1660–1690 cm⁻¹: C=O stretching (Amide I band).
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1100–1150 cm⁻¹: C-O-C stretching (Ether linkage).
Applications in Drug Discovery[5]
Bioisosterism
2-Ethoxybutanamide serves as a non-ionizable surrogate for amino acid derivatives.
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Metabolic Stability: Unlike esters, the amide bond is relatively stable in plasma. The alpha-ethoxy group blocks alpha-hydroxylation, a common metabolic clearance pathway for aliphatic amides.
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CNS Penetration: The addition of the ethyl ether group increases lipophilicity (LogP ~0.45) compared to the hydroxy analog (LogP ~ -0.6), significantly enhancing blood-brain barrier (BBB) permeability.
Building Block Utility
It is frequently used as a fragment in the synthesis of:
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Levetiracetam Analogs: 2-substituted butanamides are precursors to pyrrolidone rings via cyclization with 4-chlorobutyryl chloride.
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HCV NS3/4A Protease Inhibitors: Alpha-alkoxy amides often feature in the "capping" regions of peptidomimetic inhibitors.
Safety & Handling
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).
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Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Reactivity: Incompatible with strong oxidizing agents and strong acids (hydrolysis risk).
References
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PubChem. (2025).[2][3][4][5][6][7] Compound Summary: 2-Hydroxybutanamide (Analogous Structure). National Library of Medicine. [Link]
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Peng, Z. et al. (2012). Gas-Phase Amidation of Carboxylic Acids.[8] Journal of the American Society for Mass Spectrometry. [Link]
Sources
- 1. 3-cyano-N-(2-ethoxyphenyl)butanamide | C13H16N2O2 | CID 112462693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Ethoxycarbonyl)butanoic acid | C7H12O4 | CID 10898979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxybutanoic acid | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxybutanamide | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromobutanamide | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
